(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is a chiral compound notable for its unique molecular structure, which includes a benzyl group, a methylamino group, and a carbamate moiety. The (S)-configuration indicates its specific stereochemistry, which plays a crucial role in its biological activity and interactions. This compound is primarily utilized in various fields of chemistry and biology due to its potential as a building block in organic synthesis and its applications in medicinal chemistry.
This compound is classified as an amino acid derivative and falls under the category of carbamates. Its structural complexity and functional groups make it relevant for research in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of multiple functional groups enhances its reactivity and versatility in chemical reactions.
The synthesis of (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, improving yield and efficiency. Catalysts can also be utilized to enhance reaction rates and selectivity, while precise control over temperature and pressure can lead to better outcomes in the synthesis process.
The molecular formula of (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is C_{12}H_{16}N_{2}O_{3}. Its structure features:
The compound's stereochemistry is critical for its biological function, as enantiomers can exhibit different pharmacological effects. For instance, the (S)-enantiomer may demonstrate higher efficacy or lower toxicity compared to its (R)-counterpart.
(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator depending on the target enzyme's nature. Key processes include:
The physical properties of (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate include:
Chemical properties include:
(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate has diverse applications:
This compound's unique structure and properties make it an important subject of study in both academic research and industrial applications, paving the way for advancements in synthetic methodologies and therapeutic developments.
The compound (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate features a defined stereocenter with S-configuration, confirmed through chiral analytical techniques and X-ray crystallography in related derivatives. Its molecular formula is C₁₄H₂₀N₂O₃, corresponding to a molecular weight of 264.32 g/mol [1]. The structure integrates three key functional elements: a benzyloxycarbonyl (Cbz) protecting group, a central L-valine-derived α-carbon bearing an isopropyl side chain, and a methylamide terminus. This arrangement creates distinctive polarity gradients that influence both reactivity and physicochemical behavior.
Systematic Nomenclature:
Table 1: Structural Descriptors of (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₀N₂O₃ |
Molecular Weight | 264.32 g/mol |
Chiral Centers | 1 (S-configuration) |
Key Functional Groups | Carbamate, Amide, Branched Alkyl |
PubChem CID | 14632635 |
The benzyl carbamate (Cbz) group confers orthogonal protecting group characteristics, allowing selective deprotection under mild catalytic hydrogenation conditions. The methylamide terminus enhances metabolic stability compared to primary amide analogs, while the branched aliphatic chain promotes hydrophobic interactions in biological environments.
The emergence of (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate parallels advances in peptide-mimetic drug design during the early 2000s. It was first synthesized as a valine-derived intermediate to overcome stability limitations of peptide-based antibiotics targeting ribosomal protein synthesis [5]. The strategic N-methylation was implemented to reduce hydrogen-bonding donor capacity, thereby improving membrane permeability relative to primary amide precursors like (S)-benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate (PubChem CID: 10562630) [4] [8].
This compound remains primarily a research entity, with no commercial therapeutic products derived directly from its scaffold. Synthesis typically employs benzotriazole-activated coupling methodology, which provides superior yields (>90%) and avoids chromatographic purification compared to traditional acyl chloride routes [5]. Current availability is restricted to milligram-to-gram scale through specialty chemical suppliers, often listed as out-of-stock pending synthetic campaigns [2] [3]. Its primary utility resides in academic and industrial laboratories developing:
The compound serves as a protected N-methylvaline equivalent in solid-phase peptide synthesis (SPPS), addressing two key challenges:
Comparative studies demonstrate that incorporating this methylamide analog enhances cellular uptake by 3-5 fold relative to unmethylated carbamate intermediates in model peptide conjugates [5]. Its lipophilicity profile (predicted logP ≈ 1.55) positions it optimally for crossing bacterial membranes in antibiotic hybrids targeting ribosomal sites [4].
Table 2: Comparative Analysis of Carbamate-Protected Valine Derivatives
Compound | Molecular Weight (g/mol) | Key Distinguishing Feature | Primary Application |
---|---|---|---|
(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate | 250.29 [4] | Primary amide terminus | Linear peptide synthesis |
(S)-Benzyl (1-(benzylamino)-3-methyl-1-oxobutan-2-yl)carbamate | 340.42 [2] | Bulky dibenzylated nitrogen | Specialty monomer for N-substituted peptides |
(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate | 264.32 | N-methylamide group | Antibiotic conjugates & ADCs |
Structural analogs of this compound feature prominently in protease-cleavable linker systems for ADCs. Its carbamate linkage enables traceless payload release upon intracellular entry, as demonstrated in PSMA-targeted conjugates for prostate cancer [6]. The methylamide group provides:
Recent innovations have exploited the chiral center for stereoselective bioconjugation, minimizing aggregation in auristatin-based ADC platforms [7]. The compound's structural framework allows derivatization at three sites: carbamate benzyl group (for deprotection), tertiary amide (for hydrogen-bonding modulation), and alkyl side chain (for hydrophobic tuning).
In silico analysis of related carbamates predicts favorable druglikeness parameters:
These properties rationalize its utility as a scaffold in antibacterial conjugates targeting multidrug-resistant Gram-positive pathogens. Hybrid molecules incorporating this subunit demonstrate MIC values as low as 2.25 μM against B. subtilis, outperforming linezolid in certain structural configurations [5].
Table 3: Functional Roles in Medicinal Chemistry Platforms
Application Domain | Structural Contribution | Biological Advantage |
---|---|---|
Antibiotic Hybrids | Peptide-mimetic core | Enhanced ribosomal binding & membrane transit |
ADC Linker-Payload Units | Protease-cleavable carbamate | Tumor-selective cytotoxin release |
Peptidomimetic Libraries | Stereodefined scaffold with N-methylation | Metabolic stability & conformational control |
The compound exemplifies strategic molecular design where stereochemistry, protecting group strategy, and targeted N-methylation converge to address multiple drug development challenges. Its continued use in antimicrobial and anticancer research underscores the enduring value of rationally modified amino acid derivatives in overcoming pharmacological limitations.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7